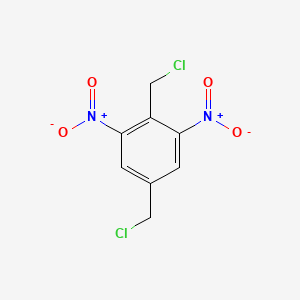
(4-Benzylcyclohexyl)(trichloro)silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Benzylcyclohexyl)(trichloro)silane is an organosilicon compound characterized by the presence of a benzyl group attached to a cyclohexyl ring, which is further bonded to a silicon atom bearing three chlorine atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Benzylcyclohexyl)(trichloro)silane typically involves the reaction of 4-benzylcyclohexanol with trichlorosilane in the presence of a catalyst. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trichlorosilane. The general reaction scheme is as follows:
4-Benzylcyclohexanol+Trichlorosilane→this compound+H2O
Industrial production methods often utilize continuous flow reactors to ensure efficient mixing and reaction control. The reaction temperature is typically maintained between 50-100°C, and the reaction is monitored using gas chromatography to ensure complete conversion.
化学反応の分析
Types of Reactions
(4-Benzylcyclohexyl)(trichloro)silane undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as alkoxides, amines, or thiols.
Hydrosilylation: The silicon-hydrogen bond can participate in hydrosilylation reactions with alkenes or alkynes to form new carbon-silicon bonds.
Hydrolysis: In the presence of water, this compound hydrolyzes to form silanols and hydrochloric acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium alkoxides, primary or secondary amines, and thiols. These reactions are typically carried out in aprotic solvents such as tetrahydrofuran (THF) or dichloromethane (DCM) at room temperature.
Hydrosilylation: Catalysts such as platinum or rhodium complexes are used to facilitate the hydrosilylation reactions. The reactions are usually conducted at elevated temperatures (50-100°C) under an inert atmosphere.
Hydrolysis: This reaction occurs readily in the presence of moisture or water, and it is typically carried out at ambient temperature.
Major Products Formed
Substitution Reactions: The major products are the corresponding substituted silanes, such as alkoxysilanes, aminosilanes, or thiolsilanes.
Hydrosilylation: The major products are the hydrosilylated alkanes or alkenes.
Hydrolysis: The major products are silanols and hydrochloric acid.
科学的研究の応用
(4-Benzylcyclohexyl)(trichloro)silane has several applications in scientific research:
Materials Science: It is used as a precursor for the synthesis of silicon-containing polymers and materials with unique properties, such as high thermal stability and resistance to oxidation.
Organic Synthesis:
Biology and Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component in biomedical devices due to its biocompatibility and ability to form stable bonds with biological molecules.
Industry: It is used in the production of coatings, adhesives, and sealants, where its ability to form strong bonds with various substrates is advantageous.
作用機序
The mechanism of action of (4-Benzylcyclohexyl)(trichloro)silane involves the reactivity of the silicon-chlorine bonds and the silicon-hydrogen bond. The silicon-chlorine bonds can undergo nucleophilic substitution reactions, while the silicon-hydrogen bond can participate in hydrosilylation reactions. These reactions are facilitated by the presence of catalysts or specific reaction conditions that activate the silicon center, allowing it to interact with various nucleophiles or electrophiles.
類似化合物との比較
Similar Compounds
Trichlorosilane: A simpler compound with three chlorine atoms bonded to silicon, commonly used in the production of high-purity silicon for the semiconductor industry.
Dichloromethylsilane: Contains two chlorine atoms and one methyl group bonded to silicon, used in the synthesis of organosilicon compounds.
Chlorodimethylsilane: Contains one chlorine atom and two methyl groups bonded to silicon, used as a reagent in organic synthesis.
Uniqueness
(4-Benzylcyclohexyl)(trichloro)silane is unique due to the presence of the benzylcyclohexyl group, which imparts distinct steric and electronic properties to the compound. This structural feature can influence the reactivity and selectivity of the compound in various chemical reactions, making it a valuable reagent in both academic and industrial research.
特性
CAS番号 |
143226-33-9 |
|---|---|
分子式 |
C13H17Cl3Si |
分子量 |
307.7 g/mol |
IUPAC名 |
(4-benzylcyclohexyl)-trichlorosilane |
InChI |
InChI=1S/C13H17Cl3Si/c14-17(15,16)13-8-6-12(7-9-13)10-11-4-2-1-3-5-11/h1-5,12-13H,6-10H2 |
InChIキー |
NIAAYPJWFBUQJD-UHFFFAOYSA-N |
正規SMILES |
C1CC(CCC1CC2=CC=CC=C2)[Si](Cl)(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


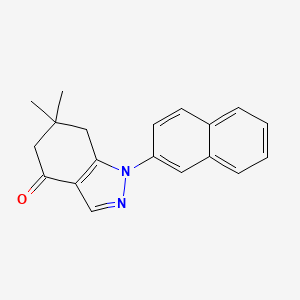
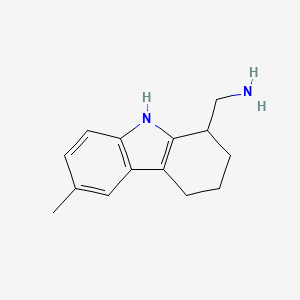
![2,5-Bis[(nonyloxy)carbonyl]benzene-1,4-dicarboxylate](/img/structure/B12556004.png)
![1H-Pyrrole, 3-(4,4-dimethoxy-1-oxobutyl)-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B12556005.png)

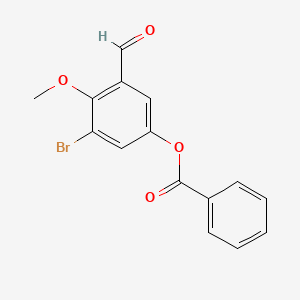
![2-{2-[(11-Sulfanylundecyl)oxy]ethoxy}ethan-1-ol](/img/structure/B12556021.png)
![2,6-Dichloro-N-[2-(3-methoxyphenyl)ethyl]pyridine-4-carboxamide](/img/structure/B12556029.png)
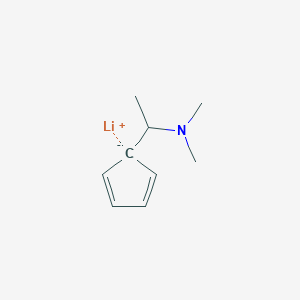
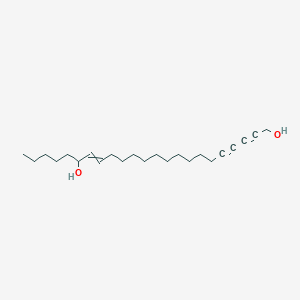
![[3-(Benzyloxy)but-1-en-1-yl]benzene](/img/structure/B12556044.png)

![9,9'-(Dec-5-ene-1,10-diyl)bis(9-borabicyclo[3.3.1]nonane)](/img/structure/B12556051.png)
